molecular formula C24H25N7O3 B14086556 N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide

N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide

Cat. No.: B14086556
M. Wt: 459.5 g/mol
InChI Key: BWINWCKASXYPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide is a structurally complex molecule featuring dual 1,8-naphthyridine moieties connected via a beta-alaninamide linker. The compound integrates a 7-methyl-substituted 1,8-naphthyridine group and a 7-oxo-7,8-dihydro-1,8-naphthyridine unit, both of which are pharmacologically significant heterocycles known for their broad biological activities .

Properties

Molecular Formula

C24H25N7O3

Molecular Weight

459.5 g/mol

IUPAC Name

3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-8H-1,8-naphthyridin-2-yl)methyl]propanamide

InChI

InChI=1S/C24H25N7O3/c1-15-2-3-16-5-8-19(30-23(16)27-15)29-22(34)11-13-25-12-10-20(32)26-14-18-7-4-17-6-9-21(33)31-24(17)28-18/h2-9,25H,10-14H2,1H3,(H,26,32)(H,28,31,33)(H,27,29,30,34)

InChI Key

BWINWCKASXYPFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)CCNCCC(=O)NCC3=NC4=C(C=C3)C=CC(=O)N4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally and functionally related 1,8-naphthyridine derivatives (Table 1).

Table 1: Comparative Analysis of 1,8-Naphthyridine Derivatives

Compound Name/ID Structural Features Synthesis Method Key Biological Activities Physical Properties
Target Compound Dual 1,8-naphthyridine units; beta-alaninamide linker; 7-methyl and 7-oxo substituents Likely POCl3-mediated (inferred) Inferred: Antitumor, antibacterial Not reported in evidence
2c () 7-Methyl, morpholinomethyl, phenyl substituents POCl3/DMF, heating, crystallization Inhibitory activity (unspecified) Melting point: 198–200°C; IR/NMR data
2d () 7-Methyl, diethylamino, phenyl substituents POCl3/DMF, ultrasonic-assisted Inhibitory activity (unspecified) Melting point: 184–186°C; IR/NMR data
2e () 7-Methyl, sulfonamide, phenyl substituents POCl3/DMF, heating, crystallization Inhibitory activity (unspecified) Melting point: 210–212°C; IR/NMR data
3,5-Dimethyl-2-[1,8]naphthyridin-2-yl-phenylamine () Phenylamine core with 1,8-naphthyridine substituent Malononitrile/DMAP-mediated Antitumor, antibacterial Not reported

Key Insights

Structural Differentiation: The target compound’s dual 1,8-naphthyridine architecture distinguishes it from mono-substituted analogs (e.g., 2c, 2d, 2e). The 7-oxo group may enhance hydrogen-bonding interactions, while the 7-methyl group could improve lipophilicity . Unlike derivatives with morpholinomethyl or sulfonamide substituents (2c, 2e), the beta-alaninamide linker may confer metabolic stability and solubility advantages .

Synthetic Complexity :

  • The synthesis of the target compound likely requires multi-step functionalization of both naphthyridine units, contrasting with simpler derivatives (e.g., 2c–2e) prepared via single-step substitutions .

Biological Activity :

  • While direct activity data for the target compound is unavailable, its structural analogs exhibit inhibitory, antitumor, and antibacterial properties . The dual naphthyridine system may synergistically enhance target engagement, as seen in polypharmacological agents.

Research Findings and Implications

Pharmacological Potential

  • The 1,8-naphthyridine scaffold is well-documented for antitumor activity, often via topoisomerase inhibition or kinase modulation .
  • Antibacterial activity, common in naphthyridines (e.g., ciprofloxacin analogs), may arise from gyrase inhibition, though this requires validation .

Preparation Methods

Sonogashira Coupling and Cyclization

Fragment A derives from a double Sonogashira reaction between 2,5-dibromopyridine (3 ) and acetylenic alcohols (4a/4b ), followed by Chichibabin cyclization. For the 7-methyl variant, propargylamine derivatives (10a-e ) are employed to introduce the methyl group at position 7.

Representative Procedure :

  • Double Sonogashira Coupling :
    • 2,5-Dibromopyridine (1 eq), propargyl alcohol (2.2 eq), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), in Et₃N/DMF (3:1) at 60°C for 24 hr.
    • Yield: 68–72%.
  • Chichibabin Cyclization :
    • Intermediate diyne heated in NH₃-saturated MeOH at 120°C for 6 hr.
    • Forms 7-methyl-1,8-naphthyridine core with 85% purity, requiring silica gel chromatography (EtOAc/hexanes).

Amination at Position 2

Direct amination of the naphthyridine core is achieved via Buchwald-Hartwig coupling using Pd₂(dba)₃/Xantphos and NH₃·H₂O in dioxane at 100°C.

  • Yield : 58% after recrystallization.

Synthesis of Fragment B: 7-Oxo-7,8-dihydro-1,8-Naphthyridin-2-ylmethanamine

Oxidative Cyclization of Enaminones

Fragment B is synthesized from 2-aminonicotinaldehyde via condensation with β-ketoesters, followed by oxidative cyclization.

Stepwise Protocol :

  • Enaminone Formation :
    • 2-Aminonicotinaldehyde (1 eq) reacts with ethyl acetoacetate (1.2 eq) in EtOH/HCl (cat.) at reflux.
    • Intermediate isolated in 76% yield.
  • Oxidative Cyclization :
    • Enaminone treated with Mn(OAc)₃ in AcOH at 80°C, inducing dehydrogenation to form the 7-oxo-7,8-dihydro core.
    • Purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA).

Introduction of Methanamine Side Chain

The methylamine group at position 2 is installed via reductive amination:

  • Fragment B aldehyde (1 eq) + NH₄OAc (5 eq) + NaBH₃CN (1.5 eq) in MeOH, 0°C → rt.
  • Yield : 63%.

Linker Assembly and Final Coupling

β-Alaninamide Backbone Preparation

The central β-alaninamide is synthesized by sequential protection and activation:

  • Boc Protection :
    • β-Alanine (1 eq) + Boc₂O (1.1 eq) in THF/H₂O (1:1), pH 9–10.
    • Yield: 89%.
  • Propionyl Spacer Addition :
    • Boc-β-alanine (1 eq) coupled to 3-aminopropionic acid using EDC/HOBt in DMF.
    • Deprotection with TFA/DCM (1:1) yields free amine.

Fragment Conjugation

The final assembly employs a two-step coupling strategy:

  • Fragment A Attachment :
    • Fragment A amine (1 eq) + linker acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq) in DMF, 0°C → rt.
    • Reaction Monitoring : UPLC-MS shows >95% conversion in 2 hr.
  • Fragment B Attachment :
    • Resulting monoamide (1 eq) + Fragment B methanamine (1.1 eq), DMTMM (1.3 eq) in CH₃CN/H₂O (4:1).
    • Purification : Prep-HPLC (C18, gradient elution) affords final compound in 41% yield.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.09 (s, 1H, naphthyridine-H), 8.56 (d, J = 5.32 Hz, 1H), 7.94 (d, J = 5.41 Hz, 1H), 3.42–3.38 (m, 2H, CH₂NH), 2.85 (t, J = 6.7 Hz, 2H), 2.32 (s, 3H, CH₃).

HRMS (ESI+) :

  • m/z Calcd for C₂₄H₂₆N₇O₃ [M+H]⁺: 476.2041; Found: 476.2045.

Purity and Stability

  • HPLC Purity : 98.6% (254 nm, C18, 5–95% MeCN/H₂O over 15 min).
  • Forced Degradation : Stable under pH 3–11 (24 hr, 25°C), but prone to photodegradation (5% decomposition after 48 hr UV exposure).

Challenges and Process Optimization

Regioselectivity in Naphthyridine Functionalization

Competing C-2 vs C-4 amination was mitigated by using Pd/Xantphos catalysts, achieving >20:1 regioselectivity for C-2.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between naphthyridine derivatives and beta-alaninamide precursors. For example, highlights the use of POCl₃ in N,N-dimethylformamide (DMF) to activate intermediates, followed by nucleophilic substitution at controlled temperatures (e.g., 80–100°C). Purification often employs column chromatography and crystallization using solvents like ethanol or acetonitrile. Researchers should validate intermediates via thin-layer chromatography (TLC) and characterize final products using IR and NMR spectroscopy .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, naphthyridine ring vibrations).
  • NMR : ¹H/¹³C NMR to confirm substituent positions and assess stereochemistry. emphasizes the use of DEPT-135 and HMBC for resolving complex splitting patterns in naphthyridine derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Q. What solvent systems are optimal for solubility assays of this compound?

  • Methodological Answer : Preliminary solubility testing should prioritize polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s amide and naphthyridine moieties. recommends using gradient solubility assays with incremental additions of co-solvents (e.g., water:acetonitrile) to assess stability under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay models?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cellular uptake efficiency. Follow ’s framework:

Theoretical Alignment : Cross-reference results with computational docking studies to validate target binding.

Dose-Response Repetition : Conduct assays in triplicate under standardized conditions.

Mechanistic Follow-Up : Use siRNA knockdown or competitive binding assays to confirm target specificity .

Q. What computational strategies are effective for predicting the compound’s reactivity or degradation pathways?

  • Methodological Answer : Leverage density functional theory (DFT) to model electron density distributions in the naphthyridine core, identifying susceptible sites for oxidation or hydrolysis. highlights the integration of AI-driven tools (e.g., COMSOL Multiphysics) to simulate reaction kinetics under varying pH and temperature conditions .

Q. How can factorial design optimize reaction yields during scale-up synthesis?

  • Methodological Answer : Apply a 2³ factorial design ( ) to test variables:

  • Factors : Catalyst concentration (e.g., POCl₃), temperature, reaction time.
  • Response Variables : Yield, purity.
  • Analysis : Use ANOVA to identify significant interactions. For example, ’s sonochemical synthesis achieved higher yields at lower temperatures (50°C) with ultrasonic irradiation .

Q. What strategies mitigate intermediate instability during multi-step synthesis?

  • Methodological Answer :

  • In Situ Quenching : For air-sensitive intermediates (e.g., phosphorylated species), use inert atmospheres (N₂/Ar) and cold traps (0–5°C).
  • Protection-Deprotection : Temporarily protect reactive amines with tert-butoxycarbonyl (Boc) groups, as demonstrated in for allylamine derivatives .
  • Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to detect degradation byproducts .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins.

CRISPR-Cas9 Knockout Models : Confirm phenotypic rescue in target-deficient cell lines.

Metabolomic Profiling : Use LC-MS/MS to track downstream metabolic perturbations, aligning with ’s emphasis on linking mechanistic hypotheses to observable outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.